4,4'-Dibromo-2,2'-bithiophene

Übersicht

Beschreibung

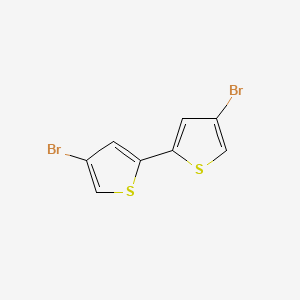

4,4’-Dibromo-2,2’-bithiophene is an organobromine compound that consists of two thiophene rings connected at the 2,2’ positions and substituted with bromine atoms at the 4,4’ positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,4’-Dibromo-2,2’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically takes place in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of 4,4’-Dibromo-2,2’-bithiophene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Dibromo-2,2’-bithiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling and Stille coupling.

Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.

Stille Coupling: This reaction uses organotin compounds as reagents and palladium catalysts.

Major Products Formed

The major products formed from these reactions include various substituted bithiophene derivatives, which can be further utilized in the synthesis of semiconducting polymers and small molecules for electronic applications .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

DBBT is primarily recognized for its role in organic electronics. Its excellent semiconducting properties make it suitable for various applications:

- Organic Field-Effect Transistors (OFETs) : DBBT serves as an active material in OFETs due to its high charge mobility and stability. Studies have shown that devices utilizing DBBT exhibit improved performance compared to those using traditional organic semiconductors .

- Organic Photovoltaics (OPVs) : The compound is also used in OPVs where it forms donor-acceptor systems with fullerene derivatives. Research indicates that incorporating DBBT can enhance the light absorption and energy conversion efficiency of solar cells .

Conductive Polymers

DBBT is a key building block in the synthesis of conductive polymers:

- Polythiophenes : By polymerizing DBBT with other monomers, researchers can create polythiophenes that exhibit high conductivity and good environmental stability. These materials are crucial for flexible electronic devices and sensors .

Chemical Sensors

The unique electronic properties of DBBT allow it to be utilized in chemical sensors:

- Gas Sensors : DBBT-based sensors have been developed for detecting volatile organic compounds (VOCs). The sensitivity and selectivity of these sensors can be significantly enhanced by modifying the polymer matrix with DBBT .

Biological Studies

In biological research, DBBT has been explored for its potential interactions at the molecular level:

- Bioconjugation : The bromine atoms in DBBT can facilitate bioconjugation reactions, allowing for the attachment of biomolecules to surfaces or other materials. This application is particularly relevant in developing biosensors and bioelectronics .

Case Study 1: Organic Photovoltaics

A study published in Nature Energy demonstrated that blending DBBT with a specific fullerene derivative resulted in an OPV with a power conversion efficiency exceeding 10%. This was attributed to enhanced charge transport facilitated by the structural properties of DBBT .

Case Study 2: OFET Performance

Research conducted at Stanford University showed that OFETs using DBBT exhibited charge mobilities greater than 5 cm²/V·s, significantly outperforming devices made with conventional materials. The study highlighted the importance of molecular design in achieving high-performance organic semiconductors .

Wirkmechanismus

The mechanism of action of 4,4’-Dibromo-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport due to the presence of π-electrons in the thiophene rings. The bromine substituents enhance the reactivity of the compound, allowing it to undergo various coupling reactions to form conjugated polymers and small molecules with desirable electronic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,5’-Dibromo-2,2’-bithiophene: Similar to 4,4’-Dibromo-2,2’-bithiophene but with bromine atoms at the 5,5’ positions.

3,4’-Dibromo-2,2’-bithiophene: Another derivative with bromine atoms at the 3,4’ positions.

Uniqueness

4,4’-Dibromo-2,2’-bithiophene is unique due to its specific substitution pattern, which influences its reactivity and the electronic properties of the resulting polymers and small molecules. This makes it particularly suitable for applications in organic electronics where precise control over the molecular structure is crucial .

Biologische Aktivität

4,4'-Dibromo-2,2'-bithiophene is a sulfur-containing organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound (C8H4Br2S2) features a bithiophene backbone with bromine substitutions at the 4 and 4' positions. The presence of bromine atoms enhances the compound's electronic properties, making it a candidate for various applications in organic electronics and medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that derivatives of bithiophene compounds exhibit notable antimicrobial properties. Research has shown that compounds containing sulfur are often effective against a range of pathogens due to their ability to disrupt cellular processes.

- Cell Wall Disruption : Bithiophene derivatives may interfere with bacterial cell wall synthesis, leading to cell lysis.

- Nucleic Acid Synthesis Inhibition : Similar to known antibiotics like fluoroquinolones, these compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

- Membrane Integrity Disruption : They can alter membrane permeability, leading to leakage of cellular contents and eventual cell death.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its mechanism appears to involve the induction of apoptosis in cancer cells.

Case Studies

- In vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with this compound .

- Mechanistic Insights :

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other bithiophene derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against specific cancer lines |

| 3-Bromo-2-thiophenecarboxylic acid | Low | Moderate | Less effective than dibromo derivative |

| 3-Alkoxy-4-bromothiophenes | High | Low | Strong antimicrobial but weak anticancer effects |

Eigenschaften

IUPAC Name |

4-bromo-2-(4-bromothiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2S2/c9-5-1-7(11-3-5)8-2-6(10)4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITUXFRDWJKACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C2=CC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351982 | |

| Record name | 4,4'-dibromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51285-60-0 | |

| Record name | 4,4'-dibromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 4,4'-dibromo-2,2'-bithiophene in relation to poly(3-bromothiophene)?

A1: this compound serves as a model compound for understanding the structural properties of poly(3-bromothiophene). [] This is because the bromine atoms in this compound occupy the same positions on the thiophene rings as they would in a tail-to-tail arrangement within the polymer chain. By studying the conformation and crystal structure of the simpler dimer, researchers can gain insights into the potential arrangement of monomer units within the more complex polymer structure. []

Q2: How does the conformation of this compound differ from its isomers, and what is the reason for this difference?

A2: this compound, a tail-to-tail dimer, adopts an anti-planar conformation. [] In contrast, its isomers, 3,3'-dibromo-2,2'-bithiophene and 3,3′,5,5′-tetrabromo-2,2′-bithiophene, which are head-to-head bithiophenes, exhibit significant distortion from planarity. [] This difference in conformation arises from the steric hindrance between the bulky bromine atoms in the head-to-head isomers. The close proximity of the bromine atoms in the head-to-head arrangement forces the thiophene rings to twist out of plane to minimize steric repulsion. In contrast, the bromine atoms in the tail-to-tail this compound are further apart, allowing for a more planar and less hindered conformation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.